molecular formula C20H15F3N2OS B8623816 5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole CAS No. 600167-58-6

5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole

Cat. No. B8623816
CAS RN: 600167-58-6
M. Wt: 388.4 g/mol
InChI Key: VTHRKZLANJBKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole is a useful research compound. Its molecular formula is C20H15F3N2OS and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

600167-58-6

Product Name

5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole

Molecular Formula

C20H15F3N2OS

Molecular Weight

388.4 g/mol

IUPAC Name

5-(1H-indol-5-yloxymethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C20H15F3N2OS/c1-12-18(11-26-16-6-7-17-14(10-16)8-9-24-17)27-19(25-12)13-2-4-15(5-3-13)20(21,22)23/h2-10,24H,11H2,1H3

InChI Key

VTHRKZLANJBKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Hydroxyindole (200 mg, 1.5 mmol) was dissolved in acetonitrile (10 mL) with the chloride 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole (0.50 g, 1.7 mmol) and Cs2CO3 (2.37 g, 7.27 mmol) The reaction mixture was stirred at RT overnight. Ether (50 mL) and H2O were added and stirring was continued for another 5 min. The layers were separated and the aqueous layer was extracted with ether (2×100 mL). The combined organics was dried over MgSO4 and concentrated. The crude product was purified by column chromatography eluted with EtOAc and hexanes to give the desired product as a white solid (0.3 g, 51% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
chloride 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

A suspension of 3-ethyl-1H-indol-5-ol (235 mg, 1.46 mmol), 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole [425 mg, 1.46 mmol; PCT Int. Appl. (2002), WO 0292590 A1] and cesium carbonate (712 mg, 2.19 mmol) in DMF (3 ml) was stirred for 1.5 h at ambient temperature. Diethyl ether was added and the mixture was washed with 1N HCl and water. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, ethyl acetate/heptane 1:3) to give 522 mg (1.34 mmol, 86%) 5-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-ylmethoxy]-1H-indole.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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